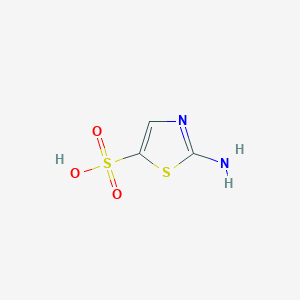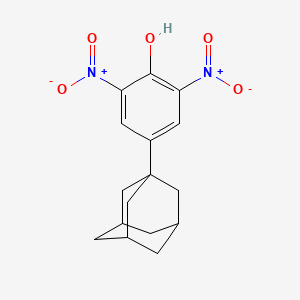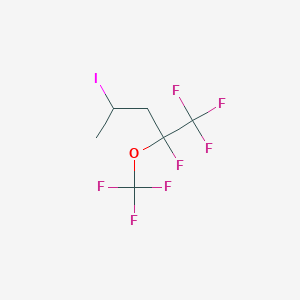
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Overview
Description
“1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane” is a fluorinated organic compound . It has gained significant attention in scientific research due to its unique chemical structure and potential biological activity.
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane” is represented by the formula C6H6F7IO .Scientific Research Applications
Fluorinated Compounds Synthesis and Applications
Highly Selective Condensation Reactions : Fluorinated compounds, similar in complexity to the requested molecule, have been synthesized through selective condensation reactions using aluminum halide catalysis, demonstrating the utility of fluorinated molecules in creating specific chemical structures with high yield (Krespan & Rao, 1992).
Basicity Studies of Aryllithiums : Research on the basicities of aryllithium compounds with various fluorinated substituents provides insights into the reactivity and stability of fluorinated molecules, which is crucial for their application in organic synthesis and drug development (Gorecka-Kobylinska & Schlosser, 2009).
Material Science and Surface Chemistry : Fluorinated styrene-based materials have been developed for their low surface energy properties, showcasing the potential of fluorinated compounds in creating advanced materials with unique physical properties (Borkar, Jankova, Siesler, & Hvilsted, 2004).
Radical Addition Reactions : The direction of radical addition reactions involving fluorinated compounds highlights the reactivity of such molecules and their potential in synthetic organic chemistry, particularly in the construction of complex fluorinated structures (Fleming, Haszeldine, & Tipping, 1973).
Metalorganic Chemical Vapor Deposition (MOCVD) : The synthesis and characterization of volatile barium beta-diketonate polyether adducts for use in MOCVD processes demonstrate the application of fluorinated compounds in thin film deposition, relevant for semiconductor manufacturing (Gardiner, Brown, Kirlin, & Rheingold, 1991).
properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F7IO/c1-3(14)2-4(7,5(8,9)10)15-6(11,12)13/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSMUGDXPQAOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(OC(F)(F)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380251 | |
| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |
CAS RN |
243139-56-2 | |
| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




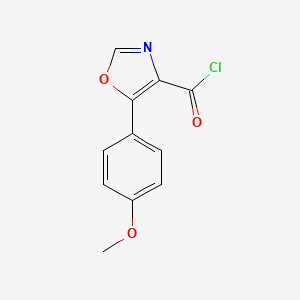
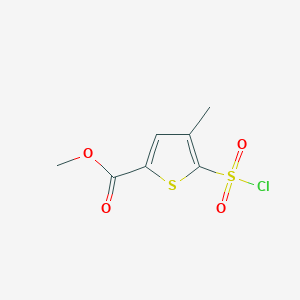
![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)
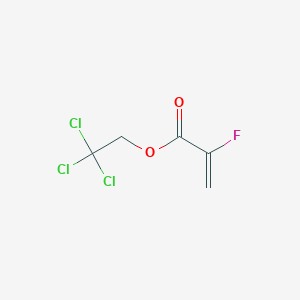
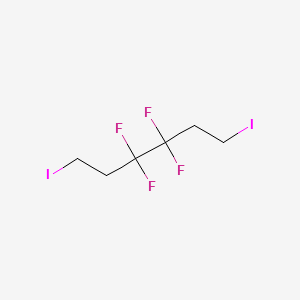
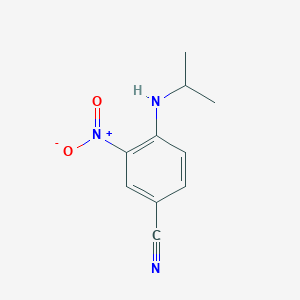
![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)
![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)
